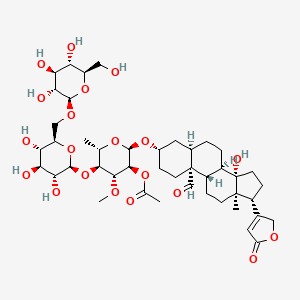
MIQ-N-succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MIQ-N-succinate is synthesized by combining MIQ with succinic anhydride . The reaction typically involves the formation of a bond between the carboxylic acid group of succinic anhydride and the amine group of MIQ, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MIQ-N-succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
MIQ-N-succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a hapten in the study of chemical reactions and mechanisms
Biology: Employed in immunological studies to understand the interaction between haptens and carrier proteins
Medicine: Investigated for its potential use in vaccine development and drug delivery systems
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
MIQ-N-succinate exerts its effects by attaching to lysine residues on carrier proteins through its carboxylic acid end group . This attachment allows the compound to act as a hapten, eliciting an immune response when combined with a carrier protein . The molecular targets and pathways involved include the immune system’s recognition and response to the hapten-carrier protein complex .
Comparación Con Compuestos Similares
Similar Compounds
MIQ: The parent compound of MIQ-N-succinate, used in similar research applications
Succinic Anhydride: A component of this compound, used in various chemical reactions
Uniqueness
This compound is unique due to its specific structure, which allows it to attach to lysine residues on carrier proteins, making it an effective hapten for immunological studies . This property distinguishes it from other similar compounds that may not have the same ability to elicit an immune response .
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-[(3S)-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-8-11-4-2-3-5-12(11)9-15(10)13(16)6-7-14(17)18/h2-5,10H,6-9H2,1H3,(H,17,18)/t10-/m0/s1 |
Clave InChI |
YOLSUCKGWNBIMU-JTQLQIEISA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
SMILES canónico |
CC1CC2=CC=CC=C2CN1C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)









![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)


